molecular formula C25H26N6O4 B601137 Ibrutinib-Verunreinigung 3 CAS No. 1226872-27-0

Ibrutinib-Verunreinigung 3

Katalognummer: B601137
CAS-Nummer: 1226872-27-0
Molekulargewicht: 474.52
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ibrutinib is a small molecule drug used to treat chronic lymphocytic leukemia, Waldenström’s macroglobulinemia, and as a second-line treatment for mantle cell lymphoma, marginal zone lymphoma, and chronic graft vs host disease . Ibrutinib impurities are classified into three types: process-related, degradation, and miscellaneous . Process-related impurities are formed during synthesis and purification and may include reagents, byproducts, and unreacted starting materials .


Synthesis Analysis

A selective RP-HPLC method for separation and determination of potential-related impurities (process related and degradants) of Ibrutinib drug substance has been developed and validated . Two unknown impurities found in IBT thermal stability condition at more than 0.1% in HPLC analysis were enriched and isolated by preparative HPLC and structure was confirmed by 1H NMR, 13C NMR, mass spectroscopy and FT-IR spectroscopy .


Molecular Structure Analysis

The amorphous form of Ibrutinib showed prominent improvement both in solubility and dissolution compared with crystalline Ibrutinib Form A . From Fourier Transform-Infrared spectra and ΔTg analysis, the possible hydrogen-bond interactions in Ibrutinib ASDs were pointed out to explain the improvement of solubility and stability .


Chemical Reactions Analysis

The conversion of crystalline drug to an amorphous form exhibits a significantly higher solubility and dissolution rate than their crystalline counterpart . The amorphous form is always metastable, which has a tendency to revert to crystalline state and detracts from the drug’s efficacy .


Physical and Chemical Properties Analysis

The solubility and dissolution of Ibrutinib-HPMCAS (1:3) ASD were increased up to 9 times and 15 times than Ibrutinib Form A in the pH 6.8 buffer . Moreover, Ibrutinib-HPMCAS (1:3) ASD kept a stable amorphous state for 180 days under the accelerated stability condition (40 °C/75% RH) .

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und -umwidmung

Ibrutinib, im Handel als Imbruvica® bekannt, ist ein Bruton-Tyrosinkinase (BTK)-Inhibitor, der zur Krebsbehandlung eingesetzt wird. Verunreinigungen wie „Ibrutinib-Verunreinigung 3“ können untersucht werden, um ihre Auswirkungen auf die Wirksamkeit und Sicherheit des Arzneimittels zu verstehen. Forscher können auch das Potenzial solcher Verunreinigungen untersuchen, um neue therapeutische Wirkstoffe zu entwickeln oder sie für alternative Behandlungen umzuwidmen {svg_1}.

Pharmakokinetik und Metabolismus

Das Verständnis der Verunreinigungen in Ibrutinib kann Einblicke in seinen Metabolismus und seine Pharmakokinetik liefern. Die Untersuchung von „this compound“ kann helfen zu bestimmen, wie sie die Absorption, Verteilung, den Metabolismus und die Ausscheidung (ADME) von Ibrutinib beeinflusst {svg_2}.

Strukturaufklärung und Stabilität

Die Strukturaufklärung von Verunreinigungen ist entscheidend für die Bewertung der Stabilität von Arzneimitteln. Forschungen zu „this compound“ können ihre Struktur und potenzielle Abbauwege aufdecken, was für die Gewährleistung der langfristigen Stabilität von Ibrutinib-Formulierungen unerlässlich ist {svg_3}.

Wirkmechanismus

Target of Action

Ibrutinib Impurity 3, like Ibrutinib, primarily targets Bruton’s tyrosine kinase (BTK) . BTK is a crucial protein in multiple cellular processes, including B-cell differentiation, proliferation, migration, survival, and apoptosis .

Mode of Action

Ibrutinib Impurity 3 inhibits BTK by forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK . This irreversible binding leads to the inhibition of BTK, disrupting the B-cell receptor pathway, which is often aberrantly active in B cell cancers .

Biochemical Pathways

The inhibition of BTK disrupts the B-cell receptor signaling pathway . This disruption affects the downstream effects of B-cell proliferation and survival, leading to decreased malignant B-cell proliferation .

Pharmacokinetics

It has an elimination half-life of 4–6 hours, and is excreted primarily in feces (80%) and urine (10%) .

Result of Action

The result of Ibrutinib Impurity 3’s action is the inhibition of B-cell proliferation and survival . This leads to a reduction in the number of malignant B-cells, which is beneficial in the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia .

Action Environment

The efficacy and safety of Ibrutinib Impurity 3 can be influenced by various environmental factors. For instance, smoking has been identified as a significant factor that affects the pharmacokinetics of Ibrutinib, increasing its clearance by approximately 60% . This suggests that similar environmental factors could potentially influence the action, efficacy, and stability of Ibrutinib Impurity 3.

Safety and Hazards

Ibrutinib requires indefinite administration to ensure ongoing benefit which places emphasis on long-term tolerance, management of toxicities and discontinuation rates . Avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and ensure adequate ventilation .

Zukünftige Richtungen

The European Commission granted marketing authorisation for the expanded use of IMBRUVICA® (ibrutinib) in an all-oral, fixed-duration (FD) treatment combination with venetoclax (I+V) for adults .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Ibrutinib Impurity 3 are not fully understood. It is known that Ibrutinib, the parent compound, interacts with various enzymes, proteins, and other biomolecules. For instance, Ibrutinib inhibits Bruton’s tyrosine kinase (BTK), a protein crucial for B-cell receptor signaling

Cellular Effects

Ibrutinib has been shown to regulate the tumor microenvironment and T-cell immunity in a direct and indirect manner

Molecular Mechanism

The molecular mechanism of action of Ibrutinib Impurity 3 is not well established. Ibrutinib, the parent compound, works by irreversibly binding to cysteine residue 481 within the ATP binding domain of BTK . This inhibits BTK signaling, which is essential for cancer progression

Temporal Effects in Laboratory Settings

Studies on Ibrutinib have shown that it can have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of different dosages of Ibrutinib Impurity 3 in animal models have not been studied. Studies on Ibrutinib have shown that it can have significant effects in animal models of disease

Metabolic Pathways

Ibrutinib is known to undergo metabolism through three pathways: hydroxylation of phenyl (M35), ring opening of piperidine and reduction of primary alcohols (M34), and oxidation to carboxylic acids and epoxidation of ethylene followed by hydrolysis to form dihydrodiols (PCI-45227)

Transport and Distribution

Ibrutinib, the parent compound, is known to have significant effects on cells and tissues

Subcellular Localization

The subcellular localization of Ibrutinib Impurity 3 is not well established. Studies on Ibrutinib have shown that it can have significant effects on the subcellular localization of certain proteins

Eigenschaften

IUPAC Name

1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKPMPRXJGMTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.